(+)-Metconazole

Description

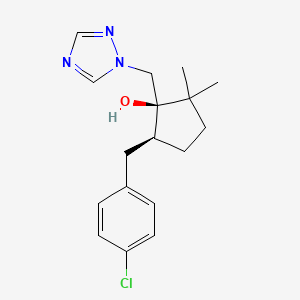

Structure

2D Structure

3D Structure

Properties

CAS No. |

115850-27-6 |

|---|---|

Molecular Formula |

C17H22ClN3O |

Molecular Weight |

319.8 g/mol |

IUPAC Name |

(1S,5R)-5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol |

InChI |

InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/t14-,17+/m1/s1 |

InChI Key |

XWPZUHJBOLQNMN-PBHICJAKSA-N |

SMILES |

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |

Isomeric SMILES |

CC1(CC[C@@H]([C@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |

Canonical SMILES |

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |

Synonyms |

(1S,5R)-5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol 5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol cis-metconazole metconazole |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control of + Metconazole

Enantioselective Synthetic Routes to (+)-Metconazole

The synthesis of single-enantiomer active ingredients like this compound is a key objective in modern agrochemical development. Enantioselective synthesis strategies are designed to selectively create the desired stereoisomer, thereby avoiding the production of less active or potentially detrimental isomers. The primary approaches to achieve this include asymmetric catalysis, chiral auxiliary-mediated synthesis, and chemoenzymatic strategies.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. While specific catalyzed routes for this compound are often proprietary, the principles are well-established in the synthesis of chiral molecules. This approach often focuses on key bond-forming steps that establish the chiral centers. For instance, an iridium-catalyzed asymmetric hydrogenation using a chiral phosphine-oxazoline ligand has been reported to create chiral intermediates with high enantiomeric excess (up to 98% ee), which can then be converted to the final active molecule. researchgate.net Another relevant strategy is the asymmetric epoxidation of a prochiral olefin precursor, which establishes a stereocenter that guides the subsequent introduction of the triazole ring, a common transformation in the synthesis of triazole antifungals.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org In the context of this compound synthesis, a precursor molecule could be covalently bonded to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. This chiral precursor would then undergo a diastereoselective reaction, for example, an alkylation or an aldol (B89426) reaction, to create one of the key stereocenters. The steric hindrance and electronic properties of the auxiliary block one face of the reacting molecule, forcing the reagents to attack from the opposite, less-hindered face, thus leading to a high diastereomeric excess. Subsequent cleavage of the auxiliary yields the enantiomerically enriched intermediate, which is then carried forward to complete the synthesis of this compound.

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to perform key transformations within a classical organic synthesis route. researchgate.net A common and powerful chemoenzymatic strategy is the kinetic resolution of a racemic intermediate. For example, a racemic epoxide precursor to metconazole (B41703) could be treated with a specific enzyme, such as an epoxide hydrolase. nih.govnih.gov The enzyme selectively catalyzes the reaction of one enantiomer (e.g., the (-)-enantiomer) to a diol, leaving the desired, unreacted (+)-enantiomer behind in high optical purity. nih.govacs.org This (+)-epoxide can then be separated and converted into this compound. This approach has been successfully demonstrated for other chiral triazole fungicides like (R)-tebuconazole, achieving high optical purity (>99% ee) for the target enantiomer. nih.govacs.org

Precursor Chemistry and Intermediate Transformations in Metconazole Synthesis

Regardless of the stereochemical control strategy, the synthesis of metconazole relies on a conserved set of chemical transformations and key intermediates. Most synthetic routes build the core cyclopentane (B165970) structure and then introduce the necessary functional groups.

A common pathway starts with precursors like 2,2-dimethyl cyclopentanone (B42830) and a substituted benzaldehyde (B42025) (or p-chlorobenzaldehyde). google.comgoogle.com The synthesis generally proceeds through the following key transformations:

Condensation: An aldol condensation between the cyclopentanone and the benzaldehyde derivative forms an α,β-unsaturated ketone intermediate. google.com

Reduction/Hydrogenation: The double bond of the enone is reduced.

Epoxidation: The ketone is converted into an epoxide. A common method for this step is the Johnson-Corey-Chaykovsky reaction, which transforms the key intermediate 2,2-dimethyl-5-(4-chlorobenzyl) cyclopentanone into the corresponding spiro-oxirane. google.comgoogle.com

Ring-opening/Triazolation: The epoxide is opened by nucleophilic attack from 1,2,4-triazole (B32235) (often as the sodium salt), which simultaneously installs the triazole moiety and the hydroxyl group, yielding the final metconazole structure. chemicalbook.com

| Role | Compound Name |

| Precursor | 2,2-Dimethyl Cyclopentanone |

| Precursor | p-Chlorobenzaldehyde |

| Intermediate | 5-benzylidene-2,2-dimethyl cyclopentanone |

| Key Intermediate | 2,2-dimethyl-5-(4-chlorobenzyl) cyclopentanone |

| Epoxide Intermediate | 7-benzylidene-4,4-dimethyl-1-oxaspiro nih.govnih.govheptane |

| Reagent | 1,2,4-Triazole |

Optimization of Stereoselectivity and Yield in Industrial and Laboratory Synthesis

In Asymmetric Catalysis: Key variables include the structure of the chiral ligand, the choice of metal center, catalyst loading, reaction temperature, and solvent. Fine-tuning these parameters can significantly enhance the enantiomeric excess (e.e.) of the product.

With Chiral Auxiliaries: The choice of the auxiliary itself is paramount. The reaction conditions for both attaching and removing the auxiliary must be optimized to be high-yielding and prevent racemization of the newly formed stereocenter.

In Chemoenzymatic Routes: Optimization focuses on creating the ideal environment for the enzyme. This includes controlling the pH, temperature, buffer system, and substrate concentration to maximize enzymatic activity and selectivity. For kinetic resolutions, the reaction must be stopped at the optimal point (theoretically around 50% conversion) to achieve the highest possible enantiomeric excess for the remaining substrate.

Across all methods, purification steps such as recrystallization or chromatography are often employed to further enhance the purity of the final this compound product, ensuring it meets stringent quality standards.

Analytical Methodologies for Enantiomeric Purity Determination in Research

Accurately determining the enantiomeric purity of the final product is essential to validate the success of an enantioselective synthesis. Chiral chromatography is the primary tool for this analysis, capable of separating and quantifying the different stereoisomers of metconazole. nih.gov

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques employed. chromatographyonline.com The key to these separations is the use of a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated in time.

For metconazole, polysaccharide-based CSPs, such as those coated with amylose (B160209) tris(3,5-dimethylphenylcarbamate), have shown excellent chiral recognition capabilities. nih.govchromatographyonline.com These methods are capable of baseline separating all four stereoisomers, allowing for precise quantification. nih.gov Detection is typically performed using tandem mass spectrometry (MS/MS) or HPLC with UV detection, providing high sensitivity and selectivity. researchgate.netepa.govnih.gov The successful application of these analytical methods allows researchers to confirm the production of this compound with very high enantiomeric excess, often exceeding 98%. nih.govchromatographyonline.com

| Technique | Column Type (Stationary Phase) | Key Features | Reported Performance |

| Chiral HPLC | Polysaccharide-based (e.g., Enantiopak OD) | Utilizes a chiral stationary phase to separate enantiomers. | Baseline separation of all four stereoisomers. nih.gov |

| Chiral SFC | Amylose tris(3,5-dimethylphenylcarbamate) | Uses supercritical CO₂ as the mobile phase for faster, greener separations. nih.govchromatographyonline.com | Achieved enantiomeric excess values >98%. nih.govchromatographyonline.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | Highly sensitive and specific detection, confirms molecular identity. epa.govnih.gov | Low limits of detection and quantification. nih.gov |

| Detection | UV Detector | Standard detector for HPLC, monitors absorbance at a specific wavelength. | Reliable for quantification when isomers are separated. |

Target Enzyme Identification and Characterization: Cytochrome P450-Dependent Lanosterol (B1674476) 14α-Demethylase (CYP51) Inhibition

This compound acts as a demethylation inhibitor (DMI) by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), also known as Erg11. basf.commdpi.comnih.gov This enzyme is essential for the conversion of lanosterol to ergosterol (B1671047), a vital sterol in fungal cell membranes. mdpi.comnih.govnih.gov By inhibiting CYP51, this compound blocks an early step in this critical biosynthetic pathway. basf.comechemi.com

Comparative Binding Affinities of this compound to Fungal CYP51 Isoforms

While specific data on the comparative binding affinities of * this compound * to different fungal CYP51 isoforms was not explicitly found for the enantiomer, triazole fungicides in general, including metconazole, exert their effect by coordinating with the heme iron in the active site of CYP51. mdpi.comnih.gov Variations in fungal CYP51 isoforms can influence the binding affinity of azole fungicides and contribute to differences in susceptibility or the development of resistance. basf.commdpi.com

Structural Biology of this compound-CYP51 Complexes (e.g., X-ray Crystallography, Cryo-EM)

Computational Modeling and Molecular Dynamics Simulations of Ligand-Target Interactions

Computational studies, including molecular docking and molecular dynamics simulations, are valuable tools for investigating the binding mechanisms of triazole inhibitors with CYP51. nih.govnih.govcardiff.ac.ukresearchgate.net These methods can provide theoretical insights into the stability of inhibitor-CYP51 complexes and the nature of interactions within the binding cavity. nih.govnih.gov Studies on other triazoles have revealed that hydrophobic interactions are a main driving force for binding to CYP51. nih.gov While specific computational studies on this compound were not detailed, such approaches can be applied to understand its precise interactions with fungal CYP51 isoforms and potential differences compared to other stereoisomers or azoles.

Downstream Biochemical Pathway Disruptions in Fungal Ergosterol Biosynthesis

The primary consequence of CYP51 inhibition by this compound is the disruption of the ergosterol biosynthesis pathway. basf.comechemi.comresearchgate.netepa.govchemicalwarehouse.comguidechem.com This leads to a depletion of ergosterol and a concomitant accumulation of methylated sterols, such as lanosterol and its methylated derivatives, which are not functional components of the fungal membrane. basf.comresearchgate.netnih.govnih.gov

Ancillary Biochemical Effects and Off-Target Interactions in Fungal Physiology

Beyond its primary target of ergosterol biosynthesis inhibition, metconazole can induce other biochemical effects and off-target interactions in fungal physiology. Studies have shown that metconazole treatment can lead to reduced ergosterol production and altered antioxidant enzyme activities in fungi researchgate.net.

Metconazole has also been observed to inhibit key virulence processes in P. oryzae, such as conidial germination, germ tube elongation, and appressorium formation mdpi.comnih.gov. It can also prevent the fungus from infecting host cells by disturbing appressorium penetration and invasive hyphae development mdpi.comnih.gov.

Gene Expression Profiling and Proteomic Responses to this compound Exposure in Fungi

Exposure to metconazole can trigger significant changes in gene expression and proteomic profiles in fungi. Genome-wide transcriptional profiling of Fusarium verticillioides in response to metconazole indicated that the expression of genes involved in ergosterol biosynthesis, including the target cyp51 genes, was significantly downregulated researchgate.net. Conversely, a study on Fusarium pseudograminearum showed that the expression of genes involved in ergosterol biosynthesis, including cyp51 genes, was significantly induced by metconazole researchgate.net. This suggests that fungal species may exhibit different transcriptional responses to metconazole exposure.

Research on F. pseudograminearum also revealed that nine ATP-binding cassette (ABC) transporter-encoding genes were significantly expressed in response to metconazole treatment researchgate.net. ABC transporters are often involved in the efflux of antifungal compounds, and their increased expression can contribute to fungicide resistance.

Studies on metconazole-resistant mutants of Fusarium graminearum have shown altered expression patterns of FgCYP51 genes. Overexpression of FgCYP51A, FgCYP51B, and FgCYP51C was observed in certain resistant mutants compared to sensitive parental strains nih.gov. Specifically, overexpression of FgCYP51A and FgCYP51B was noted in mutants with E103Q&V157L mutations, while overexpression of FgCYP51A was seen in mutants with a G443S mutation nih.gov. Increased expression of FpCYP51A and FpCYP51B was also observed in metconazole-resistant F. pseudograminearum mutants nih.gov.

Proteomic studies, although less extensive for this compound specifically in fungi, have been conducted to understand cellular responses to pesticides. For example, a study on Pacific oysters exposed to metconazole showed changes in the expression of proteins related to energy metabolism, antioxidant response, and cytoskeleton ifremer.fr. While this is in a non-target organism, it illustrates the potential for proteomic analysis to identify cellular pathways affected by metconazole exposure. Further proteomic research specifically on fungi exposed to this compound would provide deeper insights into the biochemical pathways and proteins involved in the fungal response and the development of resistance.

Data on gene expression changes in Fusarium species exposed to metconazole highlights the complexity of fungal responses.

| Fungal Species | Gene/Pathway Targeted | Observed Response to Metconazole Exposure | Source |

| Fusarium verticillioides | Ergosterol biosynthesis genes (cyp51) | Significantly downregulated | researchgate.net |

| Fusarium pseudograminearum | Ergosterol biosynthesis genes (cyp51) | Significantly induced | researchgate.net |

| Fusarium pseudograminearum | ABC transporter-encoding genes | Significantly expressed | researchgate.net |

| Fusarium graminearum | FgCYP51A, FgCYP51B, FgCYP51C | Overexpression in resistant mutants | nih.gov |

| Fusarium pseudograminearum | FpCYP51A, FpCYP51B | Increased expression in resistant mutants | nih.gov |

Table: Gene Expression Responses in Fusarium Species Exposed to Metconazole

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 86210 |

| Metconazole | 86210 |

| Lanosterol | 64463 |

| 24-methylene dihydrolanosterol | 119924 |

| Ergosterol | 5738 |

Note: this compound refers to the more bioactive cis isomers, which are included within the broader definition of Metconazole (CID 86210). The PubChem CID for the cis isomer is 14556744 nih.gov. However, the primary CID for Metconazole, encompassing its isomers, is 86210 herts.ac.ukwikidata.orgnih.gov.this compound is a triazole fungicide recognized for its effectiveness against a variety of fungal pathogens affecting crops. This systemic fungicide operates by disrupting the synthesis of fungal cell membranes through the inhibition of sterol demethylation regulations.govepa.govchemicalwarehouse.comregulations.gov. The cis isomers, specifically (1R,5S) and (1S,5R), are considered more bioactive than the trans form herts.ac.uk. Metconazole is categorized under FRAC group 3, which includes Sterol Biosynthesis Inhibitors (SBI: Class I) regulations.gov.

Molecular and Biochemical Mechanisms of Action of + Metconazole

Ancillary Biochemical Effects and Off-Target Interactions in Fungal Physiology

Beyond its direct impact on ergosterol synthesis, metconazole can exert additional biochemical effects and engage in off-target interactions within fungal cells. Studies indicate that metconazole treatment can lead to reduced ergosterol levels and alterations in the activity of antioxidant enzymes in fungi researchgate.net.

In Pyricularia oryzae, exposure to metconazole has been shown to impair cell wall integrity and modify cell membrane permeability, leading to observable deformities and shrinkage of hyphae mdpi.comnih.gov. Furthermore, the fungicide increased the susceptibility of P. oryzae to various stressors, including agents that affect cell walls (sodium dodecyl sulfate (B86663) and congo red), high osmotic conditions (NaCl and sorbitol), and oxidative stress (H₂O₂) mdpi.comnih.gov. These findings suggest that metconazole's influence extends beyond its primary target, affecting fundamental aspects of fungal cell structure and function and increasing vulnerability to environmental challenges mdpi.com.

Metconazole has also been observed to suppress key processes related to virulence in P. oryzae, such as the germination of conidia, the elongation of germ tubes, and the formation of appressoria mdpi.comnih.gov. It can also impede the infection process by interfering with appressorium penetration and the subsequent development of invasive hyphae mdpi.comnih.gov.

Gene Expression Profiling and Proteomic Responses to (+)-Metconazole Exposure in Fungi

Exposure to metconazole can induce notable changes in the patterns of gene expression and protein profiles in fungi. Transcriptional analysis of Fusarium verticillioides treated with metconazole revealed a significant downregulation of genes involved in ergosterol biosynthesis, including the target cyp51 genes researchgate.net. In contrast, a study on Fusarium pseudograminearum indicated that the expression of ergosterol biosynthesis genes, including cyp51 genes, was significantly induced upon exposure to metconazole researchgate.net. This suggests that different fungal species may exhibit varied transcriptional responses to metconazole.

Research on F. pseudograminearum also demonstrated a significant increase in the expression of nine genes encoding ATP-binding cassette (ABC) transporters following metconazole treatment researchgate.net. ABC transporters are frequently involved in pumping antifungal compounds out of the cell, and their elevated expression can contribute to the development of fungicide resistance.

Studies focusing on metconazole-resistant mutants of Fusarium graminearum have identified altered expression patterns of FgCYP51 genes. Overexpression of FgCYP51A, FgCYP51B, and FgCYP51C was observed in certain resistant mutants when compared to their sensitive parental strains nih.gov. Specifically, overexpression of FgCYP51A and FgCYP51B was linked to mutants carrying E103Q&V157L mutations, while overexpression of FgCYP51A was noted in mutants with a G443S mutation nih.gov. Similarly, increased expression of FpCYP51A and FpCYP51B was observed in metconazole-resistant F. pseudograminearum mutants nih.gov.

While comprehensive proteomic studies specifically on fungal responses to this compound are limited, proteomic analysis has been utilized in other organisms to understand cellular reactions to pesticide exposure. For instance, a study involving Pacific oysters exposed to metconazole identified changes in the abundance of proteins associated with energy metabolism, antioxidant defense, and the cytoskeleton ifremer.fr. Although this study was conducted in a non-target organism, it highlights the potential of proteomic approaches to elucidate the biochemical pathways and proteins affected by metconazole exposure and potentially involved in resistance mechanisms in fungi. Further proteomic research focused on fungi exposed to this compound is needed to gain a more detailed understanding of these complex cellular responses.

The variations in gene expression observed in different Fusarium species exposed to metconazole underscore the complexity of fungal adaptation and response mechanisms.

| Fungal Species | Gene/Pathway Targeted | Observed Response to Metconazole Exposure | Source |

| Fusarium verticillioides | Ergosterol biosynthesis genes (cyp51) | Significantly downregulated | researchgate.net |

| Fusarium pseudograminearum | Ergosterol biosynthesis genes (cyp51) | Significantly induced | researchgate.net |

| Fusarium pseudograminearum | ABC transporter-encoding genes | Significantly expressed | researchgate.net |

| Fusarium graminearum | FgCYP51A, FgCYP51B, FgCYP51C | Overexpression in resistant mutants | nih.gov |

| Fusarium pseudograminearum | FpCYP51A, FpCYP51B | Increased expression in resistant mutants | nih.gov |

Table: Gene Expression Responses in Fusarium Species Exposed to Metconazole

Biological Activity Spectrum and Efficacy Studies in Non Human Systems

Antifungal Efficacy Against Major Plant Pathogens in vitro and ex vivo

Metconazole (B41703) demonstrates potent activity against a wide array of significant plant pathogens. nih.govresearchgate.net Laboratory and greenhouse studies have confirmed its efficacy against various species within the Fusarium genus, which are responsible for debilitating diseases in cereals like wheat, barley, and rice. nih.govresearchgate.netnih.gov Notable species inhibited by metconazole include F. graminearum, F. pseudograminearum, F. culmorum, and F. verticillioides. nih.gov

Beyond Fusarium, metconazole is effective against the rice blast fungus, Pyricularia oryzae, and has shown strong inhibitory effects on its mycelial growth. nih.govnih.gov It also controls pathogens from other major genera such as Alternaria, Corynespora, Puccinia, Sclerotinia, and Septoria. nih.govregulations.gov For instance, the mean EC50 value (the concentration required to inhibit 50% of growth) for 121 isolates of Corynespora cassiicola was determined to be 0.78 ± 0.41 μg/mL. nih.gov Similarly, against 105 isolates of F. pseudograminearum, the mean EC50 value was 0.0559 μg/mL. nih.gov

Table 1: In vitro Antifungal Spectrum of Metconazole Against Key Plant Pathogens

| Fungal Genus | Species | Common Disease Caused | Reference |

|---|---|---|---|

| Fusarium | F. graminearum, F. culmorum, F. pseudograminearum, F. verticillioides | Fusarium Head Blight (FHB), Crown Rot, Ear Rot | nih.govnih.gov |

| Pyricularia | P. oryzae | Rice Blast | nih.gov |

| Alternaria | A. alternata, A. triticina | Leaf Spot | regulations.gov |

| Corynespora | C. cassiicola | Corynespora Leaf Spot | nih.gov |

| Puccinia | spp. | Rusts | regulations.gov |

| Sclerotinia | spp. | White Mold | regulations.gov |

| Septoria | S. tritici | Septoria Leaf Blotch | regulations.gov |

| Rhizoctonia | R. solani | Damping-off, Root Rot | epa.gov |

The efficacy of metconazole is dose-dependent. Studies on Pyricularia oryzae have demonstrated a clear relationship between concentration and fungal inhibition. For example, a concentration of 0.1 μg/mL resulted in an approximate 28.46% inhibition of mycelial growth, which increased to over 60% at 0.5 μg/mL. nih.gov Fungal growth was almost completely halted at a concentration of 2.5 μg/mL. nih.gov

**Table 2: Dose-Response of Metconazole on Mycelial Growth of *Pyricularia oryzae***

| Metconazole Concentration (μg/mL) | Inhibition Rate (%) | Reference |

|---|---|---|

| 0.1 | ~28.46 | nih.gov |

| 0.5 | >60 | nih.gov |

| 1.0 | ~81.08 | nih.gov |

| 2.5 | ~100 | nih.gov |

Metconazole's mode of action as a sterol biosynthesis inhibitor primarily confers fungistatic activity, meaning it inhibits fungal growth rather than directly killing the fungal cells. nih.govresearchgate.net It interferes with key developmental processes such as conidial germination, germ tube elongation, and appressorium formation. nih.govrevistacultivar.com However, by disrupting the integrity of the cell membrane, higher concentrations can lead to cell damage and death, exhibiting fungicidal effects. nih.govnih.gov Research on P. oryzae showed that metconazole treatment damaged cell wall integrity and membrane permeability, leading to deformed and shrunken hyphae. nih.gov This indicates that while its primary action is to arrest growth, it can be fungicidal under certain conditions.

Metconazole belongs to the Fungicide Resistance Action Committee (FRAC) Group 3. regulations.gov There is a moderate risk for the development of resistance in fungal populations to this group of fungicides. regulations.gov Resistance to azoles in fungi typically arises through several mechanisms, including:

Target site modification : Point mutations in the CYP51 (ERG11) gene, which encodes the target enzyme (lanosterol 14α-demethylase), can reduce the binding affinity of the fungicide. researchgate.netmdpi.com Laboratory-induced metconazole resistance in F. graminearum and F. pseudograminearum has been associated with specific mutations in CYP51 genes. nih.govnih.gov

Overexpression of the target enzyme : An increase in the production of the CYP51 enzyme can dilute the effect of the fungicide, requiring higher concentrations for inhibition. researchgate.net

Efflux pump overexpression : Fungi can actively transport the fungicide out of the cell using ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, preventing it from reaching its target. researchgate.netmdpi.com

While metconazole is generally effective, a study on F. graminearum isolates collected after the year 2000 showed a significantly higher mean EC50 value compared to isolates from before 2000, indicating a shift towards reduced sensitivity in the population following widespread use. scabusa.org This underscores the importance of resistance management strategies, such as rotating or combining metconazole with fungicides that have different modes of action. regulations.gov

Efficacy in Agricultural and Horticultural Crop Protection Systems

Field and greenhouse studies have consistently demonstrated the effectiveness of foliar-applied metconazole in controlling key diseases in various crops. regulations.gov In wheat and barley, it is highly effective against Fusarium Head Blight (FHB), significantly reducing both disease severity and the accumulation of mycotoxins like deoxynivalenol (B1670258) (DON). researchgate.netnih.govcropprotectionnetwork.org Multiple studies have ranked metconazole among the most effective triazoles for FHB and DON control. nih.govapsnet.org

In rice, foliar application of metconazole has been shown to control rice blast (P. oryzae) and Rice Panicle Blight (caused by Fusarium spp.). nih.govrevistacultivar.com Pathogenicity assays on rice and barley leaves showed that a 10 μg/mL application of metconazole reduced the length of blast lesions by over 75%. nih.gov Greenhouse experiments on rice demonstrated a significant reduction in panicle blight and associated toxin accumulation. revistacultivar.comnih.gov Metconazole is also used on crops like corn, cotton, almonds, and pistachios to control diseases such as Alternaria leaf spot and panicle blight. regulations.gov

Table 3: Efficacy of Foliar-Applied Metconazole in Crop Protection

| Crop | Disease | Pathogen | Observed Efficacy | Reference |

|---|---|---|---|---|

| Wheat | Fusarium Head Blight (FHB) | F. culmorum, F. graminearum | Significant reduction in FHB severity and DON mycotoxin levels. | researchgate.netnih.govagriculturejournals.cz |

| Rice, Barley | Rice Blast | Pyricularia oryzae | >75% reduction in lesion length on detached leaves. | nih.gov |

| Rice | Rice Panicle Blight (RPB) | Fusarium spp. | Significant reduction in blight occurrence and toxin accumulation. | revistacultivar.comnih.gov |

| Almonds | Alternaria Leaf Spot | Alternaria alternata | Effective control. | regulations.gov |

| Pistachios | Panicle and Shoots Blight | Botryosphaeria dothidea | Effective control. | regulations.gov |

Metconazole is also formulated for use as a seed treatment, providing early-season protection against a range of seed-borne and soil-borne fungal pathogens. regulations.govepa.gov This application method is crucial for establishing a healthy plant stand by protecting vulnerable seeds and seedlings. epa.gov Metconazole seed treatments are effective against pathogens that cause damping-off, seed decay, and seedling dieback. regulations.gov

Pathogens controlled by metconazole seed treatment include various Fusarium species, Rhizoctonia solani, and fungi responsible for smuts and bunts (Basidiomycetes). regulations.govepa.gov Studies on wheat have investigated the effects of metconazole seed treatments on seedling emergence and growth, confirming its use in this application. nih.gov This preventative measure is vital in agronomic crops like wheat, barley, corn, and cotton to ensure robust crop establishment. regulations.gov

Soil-Borne Disease Management Strategies Utilizing (+)-Metconazole

Metconazole is employed in the management of soil-borne diseases primarily through seed treatments. This strategy aims to protect the seed and emerging seedling from pathogenic fungi present in the soil. As a systemic fungicide, metconazole is absorbed by the developing plant and translocated, providing early-season protection. basf.com

Key soil-borne pathogens managed by metconazole seed treatments include:

Fusarium spp.: Responsible for seed decay, seedling blight, and foot and root rots.

Rhizoctonia solani: Causes damping-off and root rot in a variety of crops.

Smut and bunt fungi: These pathogens can infect seedlings early in their development.

Comparative Efficacy of this compound with Other Triazole Fungicides in Academic Trials

Academic trials have demonstrated that the efficacy of metconazole is comparable, and in some cases superior, to other widely used triazole fungicides. The fungicidal activity is highly dependent on the target pathogen and the specific stereoisomer of metconazole.

One study highlighted the stereoselective bioactivity of metconazole's four stereoisomers against Fusarium graminearum and Alternaria triticina. The (1S, 5R)-metconazole isomer exhibited the highest fungicidal activity, being 13.9 to 23.4 times more effective than the least active (1R, 5S)-metconazole isomer. researchgate.net In another study focusing on Fusarium verticillioides, the (1S,5R)-metconazole isomer again showed the highest fungicidal activity, with efficacy differences between the stereoisomers ranging from 4.4 to 45.2 times. nih.gov

The following table summarizes the comparative efficacy of metconazole stereoisomers against selected fungal pathogens.

Table 1: Comparative Fungicidal Activity of Metconazole Stereoisomers

| Fungal Pathogen | Most Active Stereoisomer | Comparative Efficacy Notes |

|---|---|---|

| Fusarium graminearum | (1S, 5R)-metconazole | 13.9–23.4 times more active than (1R, 5S)-metconazole. researchgate.net |

| Alternaria triticina | (1S, 5R)-metconazole | Activity order: (1S, 5R) > mixture > (1S, 5S) > (1R, 5R) > (1R, 5S). researchgate.net |

| Fusarium verticillioides | (1S, 5R)-metconazole | 4.4 to 45.2 times more active than the least active isomer. nih.gov |

Synergistic and Antagonistic Interactions with Other Agrochemicals and Biocontrol Agents

The combination of metconazole with other agrochemicals can result in synergistic, additive, or antagonistic effects. These interactions are crucial for developing effective integrated pest management (IPM) strategies.

Metconazole is frequently formulated in combination with strobilurin fungicides, such as pyraclostrobin (B128455). scielo.brresearchgate.netepa.govbasf.com These mixtures broaden the spectrum of controlled diseases and can help manage fungicide resistance. epa.gov The combination of metconazole with pyraclostrobin has been shown to increase wheat yield more than metconazole applied alone. scielo.br

The interaction of metconazole with biocontrol agents (BCAs) is an area of ongoing research. The compatibility of BCAs with fungicides is a critical factor for their combined use. Studies on other triazoles, such as tebuconazole (B1682727) and propiconazole (B1679638), have shown them to be incompatible with Trichoderma species, a common fungal BCA, as they can inhibit its growth. thepharmajournal.comijcmas.complantarchives.orgscialert.net Given that metconazole belongs to the same chemical class, similar antagonistic interactions with Trichoderma are possible. Therefore, the integrated use of metconazole and Trichoderma would likely require separate application timings to avoid impairing the efficacy of the biocontrol agent. researchgate.net

Stereoselective Effects on Plant Growth and Development

In addition to their fungicidal properties, triazole fungicides can exhibit plant growth regulating (PGR) effects. researchgate.netacs.orgnih.govgcirc.org These effects are stereoselective, meaning the different isomers of metconazole can have varying impacts on plant physiology. researchgate.netacs.orgnih.gov

A study on wheat seedlings demonstrated distinct PGR effects among the four metconazole stereoisomers. researchgate.netacs.orgnih.gov Key findings from this research are summarized in the table below.

Table 2: Stereoselective Effects of Metconazole Isomers on Wheat Seedling Growth

| Metconazole Isomer | Effect on Seedling Emergence and Shoot Length | Effect on Gibberellin (GA) Biosynthesis | Effect on Jasmonic Acid (JA) Biosynthesis |

|---|---|---|---|

| cis-1S,5R-metconazole | Significantly lower emergence and shorter shoots | Inhibited | Increased |

| trans-1S,5S-metconazole | Promoted emergence and shoot length | Promoted | Increased |

| cis-1R,5S-metconazole | Minimal influence on seedling growth | Not specified | Not specified |

| trans-1R,5R-metconazole | Not specified | Not specified | Increased |

Data sourced from a study on wheat seedlings. researchgate.netacs.orgnih.gov

The cis-1S,5R-metconazole isomer, which has high fungicidal activity, was found to inhibit gibberellin (GA) biosynthesis, leading to reduced seedling emergence and shoot length. researchgate.netacs.orgnih.gov Conversely, the trans-1S,5S-metconazole isomer promoted GA biosynthesis and enhanced seedling growth. researchgate.netacs.orgnih.gov All tested isomers, with the exception of cis-1R,5S-metcoanzole, led to an increase in jasmonic acid (JA) biosynthesis. researchgate.netacs.orgnih.gov

These findings suggest that using a specific, purified stereoisomer of metconazole could optimize its fungicidal benefits while minimizing any undesirable plant growth effects. For instance, the application of pure cis-1R,5S-metcoanzole could reduce the risks of growth and developmental damage in crops compared to the racemic mixture. researchgate.netacs.orgnih.gov

Potential Applications in Veterinary Mycology

While metconazole is primarily developed and registered for agricultural use, its chemical class, the triazoles, is of significant importance in veterinary and human medicine for the treatment of fungal infections. frontiersin.org Other triazole compounds, such as fluconazole, itraconazole, and voriconazole, are routinely used to treat systemic mycoses in animals. frontiersin.org

There is currently a lack of published research on the specific application of metconazole in veterinary mycology. However, given its demonstrated high efficacy against a broad spectrum of fungi, including various species of Fusarium and Alternaria, there is a theoretical potential for its use against animal fungal pathogens. nih.govresearchgate.netrevistacultivar.com The mechanism of action, inhibition of ergosterol (B1671047) biosynthesis, is a well-established target in fungal pathogens of both plants and animals. fao.orgepa.gov

Further research would be necessary to determine the antifungal spectrum of this compound against key veterinary pathogens, as well as its pharmacokinetic and safety profiles in different animal species. Such studies would be the first step in exploring any potential transition from an agricultural fungicide to a therapeutic agent in veterinary medicine.

Mechanisms of Fungal Resistance to + Metconazole

Target Site Mutations (e.g., CYP51 Gene Mutations)

Mutations within the gene encoding the target enzyme, sterol 14α-demethylase (CYP51), are a prevalent mechanism of fungal resistance to azole fungicides. indiamart.comherts.ac.uknih.govmims.com These mutations can lead to amino acid substitutions in the CYP51 protein, altering its structure and reducing the binding affinity of the fungicide. mims.com The accumulation of multiple mutations in the CYP51 gene can generate complex haplotypes with varying levels of fungicide resistance. mims.comnih.gov

Identification of Specific Amino Acid Substitutions Conferring Resistance

Research has identified several specific amino acid substitutions in the CYP51 protein associated with reduced sensitivity to metconazole (B41703) in various fungal species. In Zymoseptoria tritici, a significant wheat pathogen, alterations at positions V136, I381, and S524 in the CYP51 protein have been commonly used as markers for azole resistance. fishersci.ca Studies have shown that combinations of amino acid alterations, such as V136A/C, I381V, and S524T, can lead to a decrease in sensitivity to both epoxiconazole (B1671545) and metconazole. mims.comfishersci.ca The S524T and I381V alterations, in particular, have been highlighted as significantly contributing to reductions in sensitivity to both fungicides. nih.govfishersci.ca

In Fusarium pseudograminearum, a mutation genotype involving an M151T substitution in FpCYP51B was identified in metconazole-resistant mutants. herts.ac.ukumweltprobenbank.denih.gov This specific substitution, along with overexpression of FpCYP51 genes, was shown to confer resistance to metconazole. herts.ac.ukumweltprobenbank.de In Fusarium graminearum, laboratory-induced metconazole adaptation resulted in mutations associated with different expression patterns in CYP51 genes, including a combined mutation (E103Q and V157L) and single mutations (G443S and D243N) in FgCYP51A. herts.ac.ukfishersci.no

While amino acid substitutions in CYP51 are a key mechanism in many fungi, their relevance can vary between species and even within species complexes. fishersci.no For instance, while point mutations alter target interactions with azoles in Aspergillus, this mechanism may not be as relevant to resistance in field-isolated F. graminearum and F. asiaticum. fishersci.no

Efflux Pump Overexpression and Associated Resistance Mechanisms

Another significant mechanism contributing to fungal resistance to azole fungicides, including (+)-Metconazole, is the overexpression of efflux pumps. indiamart.comherts.ac.uknih.govnih.gov These transmembrane proteins actively transport fungicide molecules out of the fungal cell, thereby reducing the intracellular concentration of the fungicide below inhibitory levels. uni.luherts.ac.uk

ATP-Binding Cassette (ABC) Transporters and Major Facilitator Superfamily (MFS) Pumps

Fungal efflux pumps primarily belong to two major superfamilies: ATP-Binding Cassette (ABC) transporters and Major Facilitator Superfamily (MFS) pumps. indiamart.comherts.ac.uknih.govwppdb.com ABC transporters utilize the energy from ATP hydrolysis to transport substrates across membranes, while MFS pumps typically rely on the electrochemical proton gradient. herts.ac.ukwppdb.com Both types of transporters can contribute to multidrug resistance by extruding a wide range of structurally diverse compounds, including fungicides. nih.govwikipedia.orguni.lu

Overexpression of ABC transporters has been frequently associated with resistance in human pathogenic yeasts like Candida albicans. herts.ac.ukwppdb.comuni.luaiddlab.com While less frequently reported in field isolates of plant-pathogenic fungi compared to target site mutations, enhanced efflux mediated by the overexpression of efflux pumps is a known mechanism in this group as well. uni.lu Studies on Mycosphaerella graminicola have indicated that upregulation of ABC transporter genes, such as MgAtr1, can lead to increased efflux of antifungal agents and contribute to reduced azole susceptibility. aiddlab.comlabsolu.ca The role of MFS transporters, such as MFS1 in Z. tritici, has also been implicated in reducing azole sensitivity. fishersci.ca

Transcriptional Regulation of Efflux Pump Genes in Response to this compound

The expression of efflux pump genes can be transcriptionally regulated in response to the presence of antifungal compounds, including metconazole. Exposure to antifungal drugs can induce the upregulation of genes encoding efflux transporters, leading to increased production of these pumps. uni.luwikidata.orgnih.gov For instance, studies have shown that the transcript level of the ABC transporter gene ABC1 in Magnaporthe grisea (now Pyricularia oryzae) was upregulated in the presence of metconazole. wikidata.org This transcriptional upregulation is a crucial aspect of the fungal adaptive response to fungicide pressure, allowing the organism to enhance its detoxification capacity and survive in the presence of the inhibitory compound.

Regulatory Mechanisms Leading to Enhanced Target Gene Expression

Beyond point mutations in the coding region, alterations in the regulatory regions of the CYP51 gene, particularly in the promoter, can lead to enhanced target gene expression and contribute significantly to azole resistance. indiamart.comherts.ac.uknih.gov This overexpression results in an increased production of the CYP51 enzyme, effectively titrating out the available fungicide and reducing its inhibitory effect. indiamart.comuni.lu

Up-regulation of CYP51 Gene Copy Number or Transcription

Increased expression of the CYP51 gene, which encodes the target enzyme of metconazole, is a significant mechanism of resistance nih.govnih.gov. This overexpression can occur due to an increase in the CYP51 gene copy number or through regulatory changes in promoter elements that lead to enhanced transcription nih.govbiorxiv.org. For instance, in Fusarium pseudograminearum, increased expression of CYP51 genes was observed in metconazole-resistant mutants nih.govresearchgate.net. Similarly, in Pyrenophora teres f. sp. teres, resistant isolates displayed overexpression of both copies of the Cyp51A gene and the Cyp51B gene nih.gov. In Blumeria graminis f. sp. tritici, higher Cyp51B copy number was associated with increased gene expression and moderate resistance nih.gov.

Cross-Resistance Patterns with Other Azole Fungicides and Multidrug Resistance Phenotypes

Cross-resistance, where resistance to one azole fungicide confers resistance to others, is a common phenomenon observed with metconazole oregonstate.eduasm.orgru.nl. Studies have shown positive cross-resistance between metconazole and other DMI fungicides such as tebuconazole (B1682727) and mefentrifluconazole (B3027861) in Fusarium pseudograminearum nih.govresearchgate.net. Cross-resistance has also been observed between metconazole, tebuconazole, voriconazole, and posaconazole (B62084) in Aspergillus fumigatus isolates, including those from environmental sources asm.orgru.nl. This suggests that exposure to agricultural azoles can select for strains resistant to medical azoles asm.orgru.nlplos.org.

Multidrug resistance (MDR) phenotypes, involving resistance to fungicides with different modes of action, can also be linked to azole resistance, although the role of efflux mechanisms in field isolates can vary frontiersin.orgmdpi.com. Overexpression of ATP-binding cassette (ABC) transporters, which can pump fungicides out of the fungal cell, has been observed in some fungi in response to metconazole treatment and can contribute to MDR frontiersin.orgresearchgate.net. In Zymoseptoria tritici, enhanced fungicide efflux through the overexpression of the MFS1 gene, encoding a major facilitator superfamily transporter, contributes to MDR biorxiv.orgresearchgate.net.

Population Genetics and Epidemiology of Metconazole Resistance in Field Isolates (e.g., plant pathogens)

The emergence and spread of metconazole resistance in field populations of plant pathogens are influenced by population genetics and epidemiological factors ndsu.eduresearchgate.net. Factors such as the pathogen's generation time, spore production, and modes of reproduction (sexual and asexual) contribute to its capacity to adapt and develop resistance nih.govresearchgate.netapsnet.org. The widespread and repeated use of fungicides with the same mode of action exerts selection pressure, favoring the survival and proliferation of resistant strains nih.govndsu.eduapsnet.org.

Studies on plant pathogens like Alternaria solani have documented shifts in sensitivity to metconazole in field populations over time ndsu.edu. In Leptosphaeria maculans, genetic polymorphism studies using molecular markers have shown differences between subpopulations exposed to metconazole treatment compared to untreated populations, indicating selection pressure from fungicide application plantprotection.pl. The presence of specific resistance alleles can become prevalent in populations, influencing the effectiveness of metconazole in the field researchgate.netresearchgate.net.

Monitoring and Surveillance Methodologies for Resistance Development

Monitoring and surveillance programs are essential for detecting the emergence and spread of fungicide resistance in pathogen populations early on apsnet.orgresearchgate.netnih.gov. These methodologies involve collecting representative samples from affected crops and assessing the sensitivity of pathogen isolates to fungicides apsnet.orgresearchgate.net.

Traditional methods often involve in vitro assays, such as mycelial growth inhibition tests, to determine the effective concentration (EC50) of the fungicide required to inhibit fungal growth by 50% nih.govresearchgate.net. Comparing the EC50 values of field isolates to a known sensitive baseline population helps identify shifts towards reduced sensitivity or resistance ndsu.eduresearchgate.net.

Molecular monitoring techniques, based on the understanding of known resistance mechanisms, have been developed for high-throughput and rapid detection of resistance apsnet.orgapsnet.org. These can include PCR-based quantitative assays and advanced DNA sequencing technologies to identify specific mutations or gene copy number variations associated with metconazole resistance apsnet.orgapsnet.org. Regular monitoring provides valuable information on the status and epidemiology of resistance, aiding in the development of effective management strategies apsnet.org.

Molecular Typing and Phylogenetic Analysis of Resistant Strains

Molecular typing and phylogenetic analysis are crucial for understanding the genetic relatedness of resistant strains, tracing their origins, and mapping their spread apsnet.orgmdpi.complos.org. Techniques such as multilocus sequence typing (MLST) or using highly polymorphic markers like minisatellites can differentiate between fungal isolates and reveal population structure plantprotection.plmdpi.com.

Phylogenetic analysis helps to understand the evolutionary history of resistant strains and determine if resistance arises independently in different locations or spreads through migration apsnet.orgmdpi.complos.org. For example, molecular analysis of azole-resistant Aspergillus fumigatus isolates has shown that environmental and clinical isolates with the same resistance mechanism can be genetically clustered, supporting the hypothesis of environmental origin of some clinical resistances asm.orgru.nl. In Leptosphaeria maculans, minisatellite markers have been used to study the genetic polymorphism of populations and identify differences related to metconazole treatment plantprotection.pl. Analyzing the genetic diversity and relationships among resistant isolates provides insights into the population dynamics of resistance development apsnet.org.

Structure Activity Relationship Sar Studies and Rational Design of + Metconazole Analogs

Identification of Key Pharmacophoric Elements for CYP51 Inhibition

Studies have proposed a possible mode of interaction between metconazole (B41703) and its target receptor, CYP51. fao.orgjst.go.jp Molecular docking studies and QSAR analyses have contributed to understanding these interactions. researchgate.netjst.go.jpjst.go.jp The 4-chlorophenyl group in metconazole is suggested to engage in nonbonded contacts with hydrophobic amino acid residues within the CYP51 active site, such as PHE130, LEU143, and PHE149. jst.go.jp The gem-dimethyl groups on the cyclopentanol (B49286) ring also appear to be important for fungicidal activity and interact with hydrophobic residues like TYR122, LEU125, ILE375, and PHE508. jst.go.jpresearchgate.net Additionally, the cyclopentanol ring itself makes close contact with residues such as LEU125 and MET308. jst.go.jp The hydroxyl group of metconazole is proposed to form a hydrogen bond with TYR122, potentially mediated by a water molecule. jst.go.jp These interactions highlight the importance of the triazole moiety, the substituted phenyl ring, the cyclopentanol core, and the gem-dimethyl groups as key pharmacophoric elements for effective CYP51 inhibition.

Systematic Structural Modifications and Their Impact on Antifungal Activity

Systematic modifications to the core structure of (+)-metconazole have been explored to understand their impact on antifungal activity and to develop more potent analogs.

Modifications to the Triazole Moiety

The 1,2,4-triazole (B32235) ring is a fundamental component of metconazole and its presence is essential for coordinating with the heme iron of CYP51. nih.govnih.gov While the core triazole structure is critical, modifications to this moiety or the linker connecting it to the rest of the molecule can influence activity. Research on other triazole derivatives has shown that substitutions on the triazole ring can impact physicochemical properties and biological profiles. researchgate.net For instance, incorporating a 1,2,4-triazole-thioether moiety into other molecular skeletons has been shown to enhance antifungal activity. nih.gov Although specific detailed studies focusing solely on extensive modifications within the triazole ring of metconazole analogs were not extensively detailed in the search results, the general SAR of triazole compounds suggests that maintaining the ability of the triazole nitrogen to coordinate with the heme iron is paramount, while other substitutions might influence binding affinity or pharmacokinetic properties.

Alterations of the Substituted Phenyl Ring

The substituted phenyl ring, specifically the 4-chlorophenyl group in metconazole, contributes to the interaction with hydrophobic regions of the CYP51 active site. jst.go.jp Alterations to this ring, including the type and position of substituents, can significantly impact antifungal activity.

Studies on other triazole derivatives have provided insights into the effect of phenyl ring substitutions. For example, mono-fluorine substitution on a phenyl ring in some triazole analogs showed antifungal activity, while increasing the number of fluorine atoms could lead to a reduction in activity. nih.gov The position of halogen substituents on a phenoxy moiety in other triazole compounds was found to influence antifungal activity. nih.gov Electron-withdrawing groups, such as trifluoromethyl, at the para position of a phenyl ring have been shown to increase antifungal activity in some triazole series. nih.gov Conversely, a mono chlorine substitution at the para position of a phenyl ring in certain derivatives reduced antifungal activity. nih.gov

While direct, detailed data tables specifically for metconazole phenyl ring modifications were not found, the general principles observed in related triazole fungicides suggest that the electronic and steric nature of substituents on the phenyl ring, as well as their position, are critical for optimal interaction with the hydrophobic pocket of CYP51 and thus for antifungal potency. The 4-chloro substitution in metconazole appears to be well-positioned for favorable interactions.

Stereochemical Modifications and Enantiomeric Efficacy

Metconazole is a chiral molecule with two chiral centers, leading to four possible stereoisomers. herts.ac.ukresearchgate.netnih.gov These stereoisomers can exhibit different levels of fungicidal bioactivity and antifungal mechanisms. researchgate.netontosight.ainih.gov The cis-form of metconazole, which is a mixture of the (1R,5S) and (1S,5R) isomers, is generally more bioactive than the trans form. herts.ac.uk

Detailed studies on the individual stereoisomers have revealed significant differences in their antifungal potency. Among the four stereoisomers, (1S,5R)-metconazole has consistently shown the highest fungicidal activity against various pathogens, including Fusarium graminearum and Alternaria triticina. researchgate.netnih.govnih.gov The fungicidal activity of (1S,5R)-metconazole can be substantially higher (ranging from 4.4 to 45.2 times) compared to other stereoisomers under different conditions. researchgate.netnih.gov Specifically, the activity of (1S,5R)-metconazole against tested pathogens was reported to be 13.9–23.4 times higher than that of (1R,5S)-metconazole. researchgate.netnih.gov

Molecular docking studies have provided insights into the stereoselective activity, showing that (1S,5R)-metconazole exhibits the strongest binding energy and the shortest binding distance to CYP51B compared to the other three stereoisomers. researchgate.netnih.gov This suggests that the specific stereochemistry of the (1S,5R) isomer leads to a more favorable orientation and interaction within the enzyme's active site.

The differences in stereoisomer activity can be illustrated by comparing their efficacy against specific fungi.

| Stereoisomer | Relative Antifungal Activity (vs. (1R,5S)-metconazole) | Binding to CYP51B |

| (1S,5R)-metconazole | 13.9–23.4 times higher researchgate.netnih.gov | Strongest binding energy, shortest distance researchgate.netnih.gov |

| (1R,5S)-metconazole | Reference | Lower binding energy, longer distance researchgate.netnih.gov |

| (1S,5S)-metconazole | Lower than (1S,5R) and mixture nih.gov | - |

| (1R,5R)-metconazole | Lowest activity nih.gov | - |

| Stereoisomer Mixture | Lower than (1S,5R) nih.gov | - |

These findings underscore the critical role of stereochemistry in the biological activity of metconazole, with the (1S,5R) enantiomer being the primary contributor to the fungicidal efficacy of the mixture.

De Novo Design and Synthesis of Novel this compound Derivatives with Enhanced Properties

The understanding gained from SAR studies and the identification of key pharmacophoric elements provide a basis for the de novo design and synthesis of novel metconazole derivatives with potentially enhanced properties. Rational design approaches aim to create new molecules that retain the essential features for CYP51 inhibition while incorporating modifications to improve potency, spectrum, metabolic stability, or reduce potential off-target effects.

Bioisosterism is one strategy employed in rational design, where specific atoms or groups are replaced with others having similar electronic or steric properties to optimize interactions with the target enzyme. scielo.org.mx For instance, the incorporation of a para-trifluoromethylphenyl moiety in other triazole fungicides has been explored as a strategy to enhance antifungal activity. scielo.org.mx

The synthesis of novel triazole derivatives with various structural modifications, including alterations to the linker region or the introduction of new functional groups, is an ongoing area of research in the development of new antifungal agents. nih.govbeilstein-journals.orgresearchgate.netnih.gov While specific examples of de novo designed metconazole analogs with significantly enhanced properties were not extensively detailed in the provided search results, the general approach involves leveraging SAR data to guide the design process and then synthesizing these new compounds for biological evaluation. The goal is to develop derivatives that exhibit improved binding affinity to fungal CYP51, potentially overcome resistance mechanisms, or possess more favorable pharmacokinetic profiles.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Metconazole Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structures of compounds and their biological activities. researchgate.netscielo.br QSAR models can help predict the activity of new, untested compounds and provide further insights into the structural features that are important for activity. fao.orgacs.org

QSAR studies have been applied to metconazole and its related compounds to understand the relationship between their molecular descriptors and fungicidal activity. researchgate.netfao.orgjst.go.jpjst.go.jp These studies have aimed to optimize the structure of lead compounds for higher fungicidal activity. fao.orgacs.org Hansch-Fujita type QSAR analyses, along with three-dimensional shape comparison studies, were instrumental in the discovery of metconazole and ipconazole. fao.orgacs.org

QSAR models can help to propose possible modes of interaction between metconazole and its target receptor, CYP51. researchgate.netfao.org By analyzing the correlation between structural parameters and biological activity, QSAR can highlight the importance of specific molecular features, such as hydrophobicity, electronic properties, and steric bulk, for optimal binding to the enzyme active site. scielo.br For example, QSAR analyses have supported proposed interaction modes where the chlorophenyl group and dimethyl groups engage in hydrophobic interactions within the CYP51 active site. jst.go.jp

Recent QSAR studies in agrochemistry continue to utilize both classical and three-dimensional methodologies to design new pesticides. acs.org Machine learning techniques, such as Support Vector Regression (SVR) and Artificial Neural Networks (ANN), are also being employed in QSAR studies for toxicity prediction and drug design, which could be applied to metconazole analogs. nih.gov

QSAR modeling, in conjunction with molecular docking and experimental studies, provides a powerful tool for understanding the SAR of metconazole and guiding the rational design of novel, more effective antifungal agents.

Prodrug Strategies for Improved Delivery or Bioavailability in Agrochemical Applications

The efficacy of agrochemicals, including fungicides like this compound, is significantly influenced by their ability to reach and be absorbed by the target organism or plant tissue. Challenges in agrochemical delivery and bioavailability often stem from factors such as the compound's physicochemical properties, formulation characteristics, and the barriers presented by plant surfaces, such as the hydrophobic leaf cuticle. wikidata.orguni.lu For systemic fungicides like Metconazole, achieving adequate penetration and translocation within the plant is crucial for optimal performance. nih.gov

Beyond formulation, the concept of applying prodrug strategies has emerged in agrochemical design as a chemical means to overcome limitations in delivery and bioavailability. A prodrug is a modified form of an active compound that is initially inactive or less active but is converted in vivo through metabolic processes to release the active parent compound at or near the target site. This approach can be used to modify physicochemical properties, such as increasing water solubility or lipophilicity, to improve absorption, permeability, and distribution within the plant. For example, prodrug strategies have been investigated to confer phloem mobility to non-systemic pesticides, facilitating their movement throughout the plant. Similarly, in the context of other triazole compounds used in medicine, prodrugs have been developed to improve solubility and enable different administration routes, such as the water-soluble prodrug isavuconazonium (B1236616) sulfate (B86663) which is cleaved to the active antifungal isavuconazole.

Given that this compound is a systemic triazole fungicide, it faces similar challenges related to plant uptake and translocation that prodrug strategies are designed to address in other agrochemicals and related compounds. The application of prodrug concepts could potentially lead to the development of novel formulations or derivatives of this compound with improved penetration through the cuticle, enhanced systemic movement (e.g., improved xylem or phloem translocation), or more targeted delivery to fungal infection sites. Such modifications could optimize the amount of active this compound reaching its target, potentially leading to increased fungicidal efficacy and more consistent performance under varying environmental conditions.

While the general principles of prodrug design and their application in agrochemistry to improve delivery and bioavailability are established, detailed published research specifically on the development and evaluation of prodrug strategies for this compound was not extensively found in the conducted literature search. However, the relevance of this approach for enhancing the performance of triazole fungicides like this compound, by addressing inherent delivery and bioavailability challenges, remains a promising area for future investigation in agrochemical research.

Environmental Dynamics, Fate, and Ecotoxicological Interactions

Persistence and Degradation Pathways in Soil and Aquatic Environments

Metconazole (B41703) is characterized as moderately persistent to persistent in the terrestrial environment and in aquatic sediment. canada.capublications.gc.ca However, it is not persistent in water itself, as it tends to partition rapidly to sediment. epa.govepa.gov

In soil, aerobic metabolism is considered the only significant route of degradation for metconazole. epa.govepa.gov Laboratory studies under aerobic conditions in the dark have shown medium to high persistence. semanticscholar.orgresearchgate.net Aerobic soil metabolism studies have reported half-life values ranging from 192.5 days to 660 days. epa.govepa.gov Field dissipation studies indicate a range of half-lives (DT50) from 33 to 138 days. epa.gov In a soil photolysis study, an estimated half-life of 72 days was observed under a 12-hour light-dark cycle. epa.govamazonaws.com Despite its persistence in soil, terrestrial field dissipation studies have shown no significant leaching below 15 cm of the soil profile. epa.govpublications.gc.ca

In aquatic systems, metconazole is relatively stable to hydrolysis and phototransformation, undergoing only minor biotransformation in water. canada.capublications.gc.ca While moderately to slightly degradable by direct photolysis in water, this is not expected to be a major dissipation route due to its rapid partitioning to sediment. epa.govepa.gov The photodegradation half-life in water has been reported between 144 and 190 days. amazonaws.com Once in sediment, metconazole degrades slowly, with reported DT50 values for the total system (water and sediment) ranging from 116 to 814 days. epa.govepa.gov

Microbial Degradation of (+)-Metconazole and its Metabolites

Microbial degradation is a significant factor in the dissipation of metconazole in soil under aerobic conditions. epa.govepa.gov While metconazole generally breaks down relatively slowly, the presence of microorganisms in both aquatic and terrestrial environments can lead to more rapid breakdown. canada.ca Research on the biodegradation of other triazole fungicides by bacteria in soil suggests that microbial metabolism, including processes like C-dealkylation and N-dealkylation, can contribute to degradation. mdpi.comjmb.or.kr The identification of different metabolites can help formulate metabolic pathways for pesticide degradation within bacterial species. jmb.or.kr Studies have investigated the microbial degradation of metconazole, with some research focusing on specific degradation products. researchgate.net

Photolytic Degradation Processes in Water and on Surfaces

Metconazole is moderately to slightly degradable by direct photolysis in water, but this is not a primary route of dissipation in aquatic systems due to its rapid partitioning to sediment. epa.govepa.gov The photodegradation half-life in water is reported to be between 144 and 190 days. amazonaws.com On soil surfaces, the estimated photodegradation half-life is 65 days under a 12-hour light-dark cycle. amazonaws.com Photodegradation in the aquatic environment, driven by sunlight, can cause reactions like bond scission and rearrangement. jst.go.jp

Hydrolytic Stability and Transformation Pathways

Metconazole is stable to hydrolysis under environmental conditions across environmentally relevant pH levels. publications.gc.caepa.govepa.govpublications.gc.ca This stability means that hydrolysis is not considered an important dissipation route for metconazole. publications.gc.ca The compound's pKa values (11.38 and 1.06) indicate it will be present in its non-dissociated form at environmentally relevant pH, and its neutral charge should not affect its mobility in soil due to pH. publications.gc.ca While metconazole itself is stable to hydrolysis, some synthetic routes for its preparation involve hydrolysis steps. google.com Known environmental transformation products of metconazole include CL 382389 . nih.gov The nature of metconazole residues under standard hydrolysis conditions has been investigated, confirming its stability. researchgate.net

Mobility and Leaching Potential in Agricultural Soil Systems

Despite having high soil adsorption characteristics, metconazole has the potential to leach into groundwater due to its solubility in water and persistence in soil. canada.capublications.gc.ca Adsorption/desorption studies in various soils (pH 5.8-7.6, 0.74-2.29% organic carbon) have yielded Koc values ranging between 1026 and 2723 mL/g, suggesting slight to low mobility according to mobility classification schemes. epa.govepa.govpublications.gc.ca

However, several properties favor its leaching potential, including its water solubility, persistence in sediment, hydrolytic and photolytic stability, and low volatility. publications.gc.ca Leaching indicators also suggest a potential for leaching. publications.gc.ca

Field dissipation studies have generally shown no significant leaching of metconazole below the upper soil layers (e.g., below 15 cm). epa.govepa.govpublications.gc.ca Groundwater modeling estimates have predicted low concentrations, typically less than 1 ppb. epa.govepa.gov

The potential for groundwater contamination is higher in areas with permeable soils, particularly where the water table is shallow. epa.govcdms.net Metconazole may also impact surface water quality through runoff of rainwater, especially from poorly draining soils or soils with shallow water tables. epa.govcdms.netregulations.gov Practices such as maintaining vegetative buffer strips and avoiding application before forecast rainfall can help reduce runoff and potential water contamination. epa.govregulations.gov

Plant Uptake, Translocation, and Metabolism of this compound in Crops

Metconazole is a systemic fungicide, meaning it can be absorbed into plant tissue and translocated within the plant. epa.govnih.gov It moves upwards in the plant but not downwards. epa.gov When applied as a foliar spray, it is quickly absorbed. epa.gov Seed-applied metconazole also possesses systemic action and can be taken up into plant tissues. nih.gov

Metabolism studies in various crops, including banana, canola, mandarin, pea, and wheat, have shown a similar metabolic profile for metconazole. regulations.gov Parent metconazole is typically the major identified residue in plant commodities. fao.orgregulations.gov For example, in mandarin fruits and leaves, parent metconazole accounted for a significant percentage of the total radioactive residue (TRR). fao.org

Characterization of Plant Metabolites and Conjugates

Metabolism studies in plants have identified several metabolites and conjugates of metconazole. fao.orgregulations.gov In mandarin, M21 was identified as a minor metabolite in both fruits and leaves. fao.org Acidic hydrolysis experiments have shown that conjugates can be cleaved to form aglycones, such as M1 and M2, which have been identified in peels. fao.org

The residue of concern for tolerance expression in primary and rotational crops is generally metconazole itself (sum of cis and trans isomers). regulations.govfao.org However, for risk assessment purposes in certain crops like cereal grains, the metabolite M11 may also be included as a residue of concern due to its levels and structural similarity to the parent compound. regulations.gov Other metabolites, such as M12, have been identified as major residues in rotational crop studies and may be considered for risk assessment in the future. regulations.gov The residue definition for risk assessment may provisionally include metconazole and its monohydroxylated derivatives (free and conjugated), such as M11 and M21, depending on further data regarding their identity, magnitude, and toxicity. researchgate.net Transformation products like 1,2,4-triazole (B32235) are also considered as part of the residue definition for risk assessment in all primary and rotational crops. researchgate.netnih.gov

Data on the extractability of radioactive residues from plant samples after application of radiolabelled metconazole show that a significant portion of the residue can be extracted from the surface and within the plant tissue. fao.org

Interactive Data Table: Metconazole Persistence in Soil

| Environment | Condition | Half-life (DT50/DegT50) | Source |

| Soil | Aerobic (Lab) | 192.5 - 660 days | epa.govepa.gov |

| Soil | Photolysis | 72 days | epa.govamazonaws.com |

| Soil | Field | 33 - 138 days | epa.gov |

| Soil | Field (Ontario) | 119 days | publications.gc.ca |

| Water | Photolysis | 144 - 190 days | amazonaws.com |

| Water/Sediment | Total System | 116 - 814 days | epa.govepa.gov |

Interactive Data Table: Metconazole Mobility in Soil

| Soil Type/Characteristic | Koc Range (mL/g) | Mobility Classification (McCall et al., 1981) | Source |

| Various Soils (pH 5.8-7.6, 0.74-2.29% OC) | 1026 - 2723 | Slight to Low | epa.govepa.govpublications.gc.ca |

Residual Dynamics in Plant Tissues for Academic Studies

Studies investigating the residual dynamics of this compound in plant tissues are conducted to understand its uptake, translocation, metabolism, and persistence within crops and other vegetation. Research has examined the magnitude of residues of metconazole and its metabolites in various plant samples, including wheat epa.govepa.gov. This compound is characterized as a systemic fungicide, meaning it is absorbed by the plant and can be translocated within its tissues epa.gov. This translocation primarily occurs upwards in the plant after absorption epa.gov.

The persistence of systemic fungicides like this compound in plant tissues can vary. Seed-applied systemic fungicides, for instance, have the potential to remain at low concentrations within the plant or in the surrounding rhizosphere for several months nih.gov. The residual activity of a fungicide in plant tissue is influenced by several factors, including the application rate and method, the systemic properties of the product, the targeted disease, the level of disease pressure, and environmental conditions such as rainfall and sun exposure apsnet.org. Studies using laboratory bioassays with detached plant tissues have been employed to compare the residual activity and potential systemic movement of fungicides, observing the inhibition of fungal growth on different plant parts over time apsnet.org. For example, research on peanut fungicides showed that inhibition of the fungus Athelia rolfsii was greatest on leaf tissues present at the time of application, followed by newly grown leaves and upper stems, with little inhibition observed in the crown apsnet.org. While specific detailed data tables on this compound's residual concentrations over time in various plant tissues from the provided sources are limited, the systemic nature and the factors influencing residual activity highlight the complex dynamics studied in academic research. The evaluation of this compound's effects on plant processes, such as gibberellin biosynthesis in mango, also indicates its uptake and activity within plant tissues researchgate.net.

Ecotoxicological Interactions with Non-Target Organisms in Agricultural Ecosystems

The use of this compound in agricultural ecosystems can lead to interactions with non-target organisms. Ecotoxicological assessments evaluate the potential adverse effects of the fungicide on various organisms residing within and adjacent to treated areas. This compound has been shown to potentially affect a range of non-target organisms, including terrestrial plants, birds, small wild mammals, amphibians, early life stages of freshwater fish, freshwater aquatic vascular plants, and marine invertebrates publications.gc.ca. Conversely, it is considered to pose a negligible risk to certain terrestrial invertebrates, such as earthworms and honeybees, as well as freshwater invertebrates like daphnids publications.gc.cacanada.ca.

Fungicides, in general, have the potential to be toxic to a wide array of non-target organisms in aquatic environments due to their modes of action, which can impact fundamental biological processes not exclusive to fungi nih.govnih.govresearchgate.netnih.gov. Screening-level ecological risk assessments for metconazole involve characterizing the types of effects the pesticide can have on various aquatic and terrestrial animals and plants based on toxicity information from submitted studies epa.gov. The potential for pesticides to cause harm to non-target organisms is a significant consideration in agricultural practices jeeng.net.

Impact on Soil Microbial Communities and Enzyme Activities

Research on other triazole fungicides, such as tebuconazole (B1682727), demonstrates that the impact on soil microorganisms and enzyme activities can vary with the applied dose. While high doses may inhibit these biological processes, lower doses can sometimes stimulate the proliferation of microorganisms and the activity of soil enzymes involved in nutrient cycling, such as those responsible for phosphorus, sulfur, and carbon metabolism researchgate.netnih.gov. Soil enzymes play a vital role in nutrient transformations and are considered indicators of changes in the soil environment, highlighting their sensitivity to stressors like pesticides utrgv.edu.

Effects on Terrestrial and Aquatic Invertebrates (e.g., Earthworms, Daphnia)

Regarding terrestrial invertebrates, this compound is considered to have a negligible risk to earthworms publications.gc.cacanada.ca. Studies evaluating the effects of commercial fungicides, including one containing metconazole (SWING PLUS, which also contains epoxiconazole), on earthworms like Eisenia fetida have been conducted nih.govslu.se. In one study, SWING PLUS exhibited moderate acute toxicity to E. fetida with an LC50 greater than 500 mg/kg and moderate sublethal toxicity with a NOEC greater than 20 mg/kg slu.se. Another earthworm species, Glossoscolex rione, was found to be more sensitive to a different fungicide mixture (tebuconazole and prothioconazole) than E. fetida slu.se.

In aquatic environments, this compound is classified as moderately toxic to freshwater invertebrates epa.gov. Chronic reproductive effects have been observed in freshwater invertebrates, with a No Observed Adverse Effect Concentration (NOAEC) of 0.078 mg/L epa.gov. Computational assessments and experimental studies on the aquatic toxicity of several triazole fungicides, including metconazole, have indicated toxicity to organisms such as Daphnia magna nih.govresearchgate.netnih.gov.

Data Table: Toxicity of Metconazole to Selected Invertebrates

| Organism | Endpoint | Value | Toxicity Category (where specified) | Source |

| Earthworms (Eisenia fetida) | Acute Toxicity (14-day LC50) | >500 mg/kg (SWING PLUS) | Moderate | slu.se |

| Earthworms (Eisenia fetida) | Sub-lethal Toxicity (56-day NOEC) | >20 mg/kg (SWING PLUS) | Moderate | slu.se |

| Freshwater Invertebrates | Chronic Reproductive Effects (NOAEC) | 0.078 mg/L | Moderately toxic | epa.gov |

| Daphnia magna | Toxicity (Computational/Experimental) | Indicated as toxic (compared to other triazoles) | - | nih.govresearchgate.netnih.gov |

Influence on Beneficial Organisms (e.g., Pollinators, Natural Enemies)